molecular formula C22H18FN5O4 B2897744 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922137-01-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2897744
CAS RN: 922137-01-7
M. Wt: 435.415
InChI Key: FNKHFKSLOHMLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme that plays a key role in neurodegenerative disorders .

Scientific Research Applications

Synthesis and Molecular Design

Researchers have developed various synthetic pathways to create derivatives of pyrazolo[3,4-d]pyrimidine, showcasing the molecule's versatility in drug design. For instance, a study highlighted the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors using a molecular hybridization approach, indicating the molecule's potential in developing antituberculosis agents (Jeankumar et al., 2013). Such synthetic strategies are crucial for advancing research in infectious diseases.

Anticancer and Anti-inflammatory Applications

Several derivatives have been evaluated for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidine derivatives demonstrated significant anticancer activity against various cell lines, underscoring the therapeutic potential of these compounds in oncology (Rahmouni et al., 2016). Another study presented the synthesis and cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases, further emphasizing the compound's role in developing new anticancer agents (Hassan et al., 2015).

Antimicrobial and Antiviral Research

The application of pyrazolo[3,4-d]pyrimidine derivatives extends to antimicrobial and antiviral research. Compounds with similar structures have shown promising activity against bacteria and viruses, indicating their potential in combating infectious diseases. For example, derivatives exhibited notable antiavian influenza virus activity, providing a foundation for developing new antiviral agents (Hebishy et al., 2020).

Enzymatic Activity Modulation

Research has also explored the enzymatic activity modulation capabilities of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested for their ability to influence enzyme behaviors, offering insights into their potential use in various biochemical applications. For instance, a study investigated the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters and their enzymatic activity, highlighting the role of these compounds in enzymology (Abd & Awas, 2008).

Mechanism of Action

This compound is related to a class of compounds known as nNOS inhibitors. These compounds work by binding to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Future Directions

The future directions for research on this compound and related compounds could include further studies on their potential as therapeutic agents, particularly in the context of neurodegenerative disorders. Additionally, more detailed studies on their physical and chemical properties, as well as their environmental impact, could be valuable .

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c23-17-4-2-1-3-15(17)11-27-12-25-20-16(22(27)30)10-26-28(20)8-7-24-21(29)14-5-6-18-19(9-14)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKHFKSLOHMLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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